
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone is a complex organic compound with a unique structure
Preparation Methods
The synthesis of Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone involves multiple steps. The synthetic routes typically include the formation of the phenanthrene core followed by the introduction of functional groups such as hydroxyl, methyl, and oxo groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone can be compared with similar compounds such as:
- 13,17-seco-5.alpha.-androstane-17-oic acid
- 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-6-hydroxy-1,4a,7-trimethyl-1-phenanthrenecarboxylic acid
These compounds share structural similarities but differ in specific functional groups and molecular arrangements, which can influence their chemical properties and applications.
Properties
CAS No. |
6875-26-9 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4aS,4bR,6aS,9R,10aS,10bS,12aS)-9,10a,12a-trimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C20H30O3/c1-12-11-19(2)13(10-17(12)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(22)23-20/h12-16H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,19+,20+/m1/s1 |
InChI Key |
HXVSTGSYDZPBSY-NPTBFVFBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)CC1=O)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC(=O)O4)C)CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


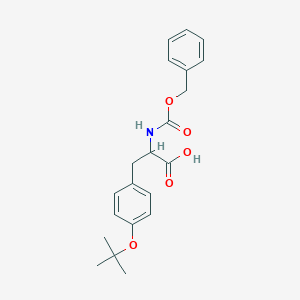



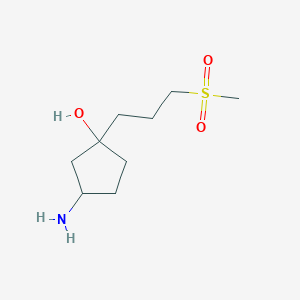
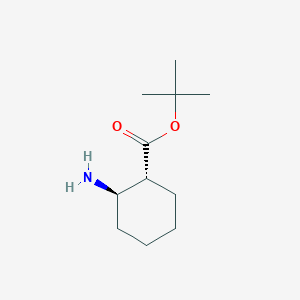
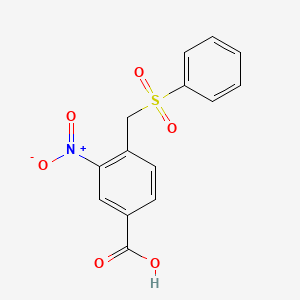
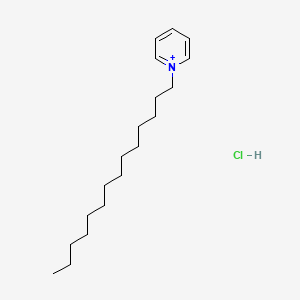
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
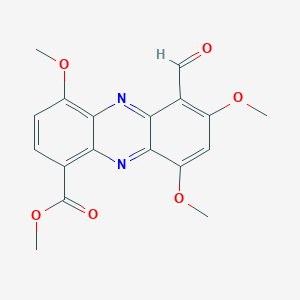
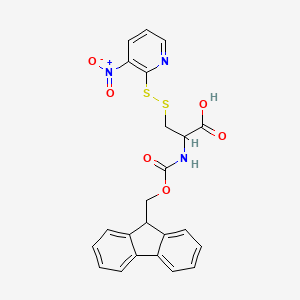
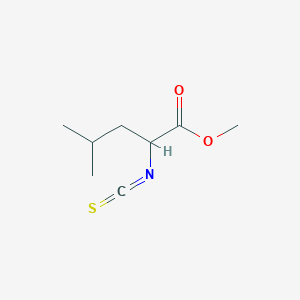
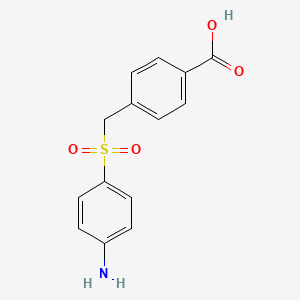
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)
